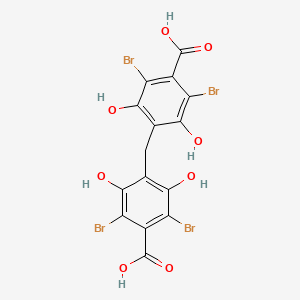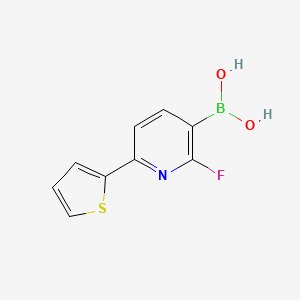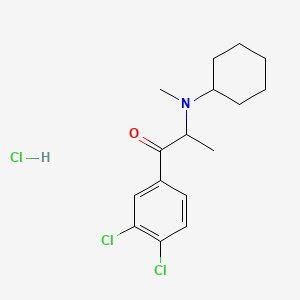
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant properties. This compound is categorized as an analytical reference standard and is primarily used in research and forensic applications . It is not intended for human or veterinary use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dichlorophenylacetone with cyclohexylamine to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired methcathinone structure.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper reaction conditions, and maintaining high purity standards.
化学反応の分析
Types of Reactions
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3,4-dichlorophenylacetic acid.
Reduction: Formation of 3,4-dichloro-N-cyclohexylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of cathinones.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic applications, although not approved for medical use.
Industry: Utilized in forensic toxicology to detect the presence of synthetic cathinones in biological samples.
作用機序
The mechanism of action of 3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) involves its interaction with monoamine transporters in the brain. It primarily acts as a reuptake inhibitor for neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the reuptake of these neurotransmitters, the compound increases their extracellular concentrations, leading to enhanced stimulation and euphoria .
類似化合物との比較
Similar Compounds
3,4-dichloromethcathinone (hydrochloride): Another synthetic cathinone with similar stimulant properties.
4-fluoro-α-pyrrolidinopentiophenone (hydrochloride): A synthetic cathinone known for its potent stimulant effects.
4-methoxy-α-pyrrolidinopentiophenone (hydrochloride): Another synthetic cathinone with unique structural features.
Uniqueness
3,4-dichloro-N-cyclohexyl Methcathinone (hydrochloride) is unique due to its specific chemical structure, which includes a cyclohexyl group and two chlorine atoms on the phenyl ring. This structure contributes to its distinct pharmacological profile and differentiates it from other synthetic cathinones.
特性
CAS番号 |
2741594-31-8 |
|---|---|
分子式 |
C16H22Cl3NO |
分子量 |
350.7 g/mol |
IUPAC名 |
2-[cyclohexyl(methyl)amino]-1-(3,4-dichlorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H21Cl2NO.ClH/c1-11(19(2)13-6-4-3-5-7-13)16(20)12-8-9-14(17)15(18)10-12;/h8-11,13H,3-7H2,1-2H3;1H |
InChIキー |
LVFUPHIJRRUNEU-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)N(C)C2CCCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


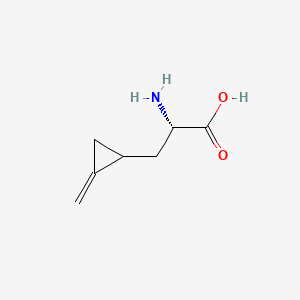
![tert-Butyl {3-hydroxy-6-({1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl}carbamate](/img/structure/B14076023.png)
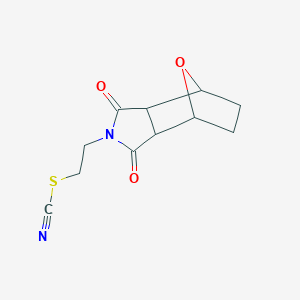
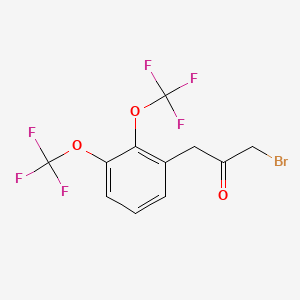
![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)
![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)
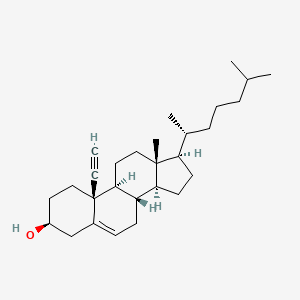

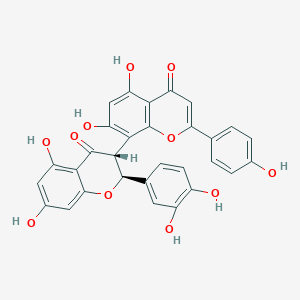
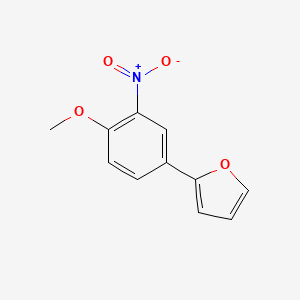
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)

